UHPLC–MS/MS Chromatographic Resolution of Pivaloylcarnitine from Isovalerylcarnitine and Other C5 Isomers
Pivaloylcarnitine (p-C5) requires chromatographic separation from its constitutional isomers—isovalerylcarnitine (i-C5), (S)- and (R)-2-methylbutyrylcarnitine, and valerylcarnitine—to prevent isobaric misidentification in tandem MS. Minkler et al. (2017) validated a UHPLC–MS/MS method using a C18 BEH 1.7 µm column (1 × 100 mm) at 60 °C with a methanol/water gradient, achieving baseline resolution of all four C5-acylcarnitines as pentafluorophenacyl esters within a 14-min chromatographic run [1][2]. The method demonstrated inter-day precision ≤20% at each concentration level and accuracy of 87–119% for C5-acylcarnitine isomers in plasma and dried blood spots [2]. Method stability was confirmed over 428 analytical batches across a five-year period [1]. This contrasts with standard flow-injection tandem MS (FIA-TMS) screening, which cannot distinguish pivaloylcarnitine from isovalerylcarnitine and produces identical ``profiles'' for both species [1].
| Evidence Dimension | Chromatographic retention and resolution of C5-acylcarnitine isomers |
|---|---|
| Target Compound Data | Pivaloylcarnitine (p-C5): baseline-resolved from i-C5, 2-methylbutyrylcarnitine, and valerylcarnitine as pentafluorophenacyl ester on UHPLC C18; retention time distinguishable in 14-min gradient [1][2]. |
| Comparator Or Baseline | Isovalerylcarnitine (i-C5): different retention time under identical conditions; FIA-TMS produces identical precursor ion scan m/z 246.2 and cannot discriminate any C5 isomer [1][2]. |
| Quantified Difference | Complete chromatographic baseline resolution vs. zero resolution by FIA-TMS. UHPLC method precision: 1.3–15% intra-day, ≤24% inter-day for C5 isomers. Accuracy: 87–119% across isomers [2]. |
| Conditions | UHPLC–MS/MS with C18 BEH 1 × 100 mm, 1.7 µm column at 60 °C; methanol/water gradient; pentafluorophenacyl ester derivatization; electrospray positive ion mode; 428-batch five-year stability verification [1][2]. |
Why This Matters
Procurement of pivaloylcarnitine as an authenticated reference standard is essential for any laboratory conducting confirmatory C5-acylcarnitine analysis, because FIA-TMS methods cannot discriminate it from the disease marker isovalerylcarnitine, and chromatographic separation is the only definitive means of identification.
- [1] Minkler PE, Stoll MSK, Ingalls ST, Hoppel CL. Selective and accurate C5 acylcarnitine quantitation by UHPLC–MS/MS: Distinguishing true isovaleric acidemia from pivalate derived interference. J Chromatogr B. 2017;1061–1062:128-133. doi:10.1016/j.jchromb.2017.07.012. View Source
- [2] Forni S, Fu X, Palmer SE, Sweetman L. Rapid determination of C4-acylcarnitine and C5-acylcarnitine isomers in plasma and dried blood spots by UPLC-MS/MS as a second tier test following flow-injection MS/MS acylcarnitine profile analysis. Mol Genet Metab. 2010;101(1):25-32. doi:10.1016/j.ymgme.2010.05.012. View Source
